4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isobutoxy group, a methoxy group, and a thioxo group attached to a tetrahydro-pyrimidine ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with similar compounds such as:
3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid: This compound shares the isobutoxy and methoxy groups but differs in its core structure, leading to different chemical properties and applications.
4-[(4-Isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine:
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H23N3O3S/c1-9(2)8-23-12-6-5-11(7-13(12)22-4)15-14(16(18)21)10(3)19-17(24)20-15/h5-7,9,15H,8H2,1-4H3,(H2,18,21)(H2,19,20,24) |
InChI Key |
SILRYZDJTDULEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)N |
Origin of Product |
United States |
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